molecular formula C9H21ClN2O2 B6198793 tert-butyl N-[(2R,3S)-3-aminobutan-2-yl]carbamate hydrochloride CAS No. 2679950-23-1

tert-butyl N-[(2R,3S)-3-aminobutan-2-yl]carbamate hydrochloride

Cat. No.: B6198793
CAS No.: 2679950-23-1
M. Wt: 224.7
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Description

tert-butyl N-[(2R,3S)-3-aminobutan-2-yl]carbamate hydrochloride is a chemical compound that features a tert-butyl group, an aminobutan-2-yl moiety, and a carbamate group. This compound is often used in organic synthesis and has applications in various fields including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(2R,3S)-3-aminobutan-2-yl]carbamate hydrochloride typically involves the protection of the amino group using a tert-butyl carbamate (Boc) group. The process generally includes the following steps:

    Protection of the Amino Group: The amino group is protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA).

    Formation of the Carbamate: The protected amino group is then reacted with a suitable carbamate precursor under controlled conditions to form the desired carbamate compound.

    Hydrochloride Formation: The final step involves the conversion of the carbamate to its hydrochloride salt by treating it with hydrochloric acid (HCl).

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of flow microreactor systems to enhance efficiency and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[(2R,3S)-3-aminobutan-2-yl]carbamate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

tert-butyl N-[(2R,3S)-3-aminobutan-2-yl]carbamate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-[(2R,3S)-3-aminobutan-2-yl]carbamate hydrochloride involves the protection of amino groups through the formation of a stable carbamate linkage. This protects the amino group from unwanted reactions during synthetic processes. The tert-butyl group provides steric hindrance, enhancing the stability of the protected amino group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-butyl N-[(2R,3S)-3-aminobutan-2-yl]carbamate hydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride salt, which can influence its solubility and reactivity compared to similar compounds.

Properties

CAS No.

2679950-23-1

Molecular Formula

C9H21ClN2O2

Molecular Weight

224.7

Purity

95

Origin of Product

United States

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